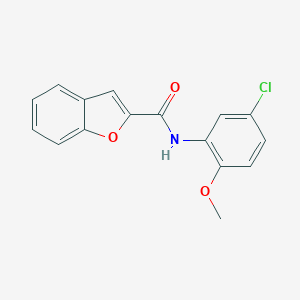![molecular formula C21H17N3O4 B278558 2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B278558.png)
2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps:
Formation of the Benzooxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the benzooxazole derivative with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.
Introduction of the Methoxy-phenoxy Group: This step involves the nucleophilic substitution of a suitable phenol derivative with a methoxy group, typically using a halogenated precursor and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide linkage.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for electrophilic substitution, while nucleophilic substitution might involve bases or nucleophiles like amines or thiols.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives or reduced carbonyl compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide would depend on its specific application. In a medicinal context, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzimidazol-5-yl)-acetamide
- 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-benzothiazol-5-yl)-acetamide
- 2-(4-Methoxy-phenoxy)-N-(2-pyridin-3-yl-quinoxalin-5-yl)-acetamide
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide may offer unique advantages such as enhanced binding affinity to specific targets, improved pharmacokinetic properties, or greater chemical stability. These features could make it a more attractive candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C21H17N3O4 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C21H17N3O4/c1-26-16-5-7-17(8-6-16)27-13-20(25)23-15-4-9-19-18(11-15)24-21(28-19)14-3-2-10-22-12-14/h2-12H,13H2,1H3,(H,23,25) |
InChI-Schlüssel |
GKXGUVZJRDVLRI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B278475.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)
![N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B278478.png)
![N-[2-(morpholin-4-yl)phenyl]-3-propoxybenzamide](/img/structure/B278480.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)
![N-[4-(acetylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278487.png)
![N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278492.png)
![2-methyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B278495.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![N-[3-(3-BROMO-4-ETHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B278500.png)
![N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B278501.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
